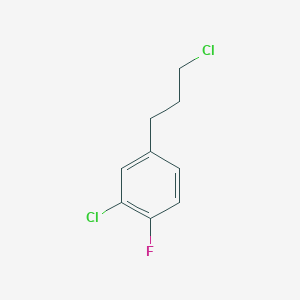
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is a chemical compound with the molecular formula C14H13FN2O2·HCl and a molecular weight of 296.73 g/mol . It is a derivative of picolinic acid and contains both an amino group and a fluorobenzyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid as the starting material.
Esterification: Picolinic acid is esterified to form methyl picolinate.
Amination: The methyl picolinate undergoes amination to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is unique due to its specific substitution pattern on the picolinate ring, which imparts distinct chemical and biological properties. The presence of both the amino and fluorobenzyl groups enhances its versatility in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C14H14ClFN2O2 |
|---|---|
Peso molecular |
296.72 g/mol |
Nombre IUPAC |
methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H13FN2O2.ClH/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9;/h2-5,7-8H,6,16H2,1H3;1H |
Clave InChI |
GDFSNRJZGCPVNE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


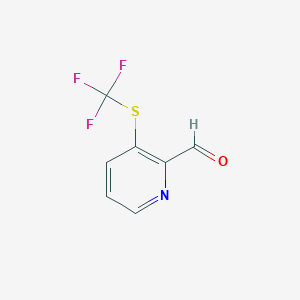

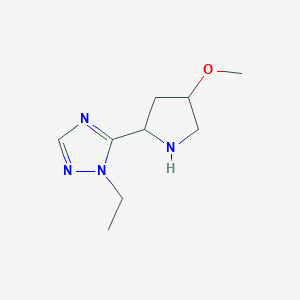
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)

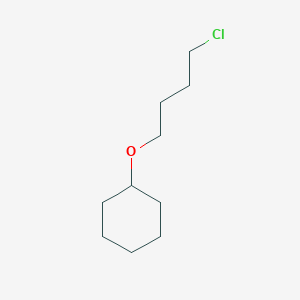
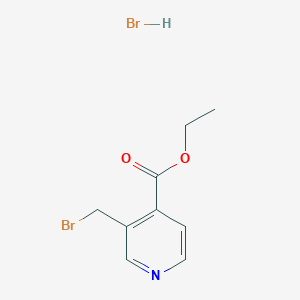
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

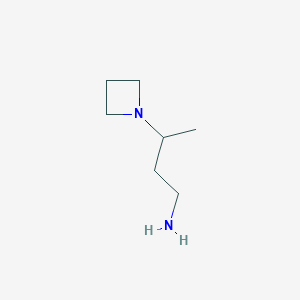
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)


